molecular formula C14H14BrNO3 B10977210 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10977210
M. Wt: 324.17 g/mol
InChI Key: VAEQUGGDYIQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound with the molecular formula C14H14BrNO3 and a molecular weight of 324.17 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a cyclohexene ring via a carbamoyl linkage. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 2-bromophenyl isocyanate with cyclohex-3-ene-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

6-[(2-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H14BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19)

InChI Key

VAEQUGGDYIQASA-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.